molecular formula C15H21N5O5S B2873625 4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1021116-01-7

4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2873625
CAS No.: 1021116-01-7
M. Wt: 383.42
InChI Key: QAPSVAZEIDBACU-UHFFFAOYSA-N
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Description

4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a piperazine ring, and an isoxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Synthesis of Piperazine Derivative: The piperazine ring is introduced through nucleophilic substitution reactions, often using halogenated precursors.

    Construction of the Isoxazole Ring: This can be achieved via cyclization reactions involving nitrile oxides and alkenes or alkynes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyrimidine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenated derivatives and strong nucleophiles or electrophiles under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)-3,5-dimethylisoxazole: shares structural similarities with other sulfonylated heterocycles and piperazine derivatives.

    N-(4-((4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide: Another sulfonamide-based compound with potential biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

4-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O5S/c1-10-14(11(2)25-18-10)26(21,22)20-7-5-19(6-8-20)12-9-13(23-3)17-15(16-12)24-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPSVAZEIDBACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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